Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester involves the reaction of 3-[(1S)-1-(dimethylamino)ethyl]phenol with ethylmethylcarbamic acid chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted carbamates .
Scientific Research Applications
Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme inhibition and neurotransmitter regulation.
Medicine: It is widely used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The compound exerts its effects by inhibiting both butyrylcholinesterase and acetylcholinesterase enzymes. This inhibition increases the levels of acetylcholine in the brain, thereby enhancing cholinergic transmission. The molecular targets include the active sites of these enzymes, where the compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl-, ethyl ester: This compound has a similar structure but lacks the dimethylamino group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a phenyl group instead of the dimethylaminoethyl group
Uniqueness
Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester is unique due to its dual inhibition of butyrylcholinesterase and acetylcholinesterase, making it particularly effective in enhancing cognitive function in neurodegenerative diseases .
Properties
IUPAC Name |
[4-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-12(8-10-13)11(2)15(3)4/h7-11H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZPPQRPJSMXFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=C(C=C1)C(C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161480 | |
Record name | Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301161480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123441-05-4 | |
Record name | Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123441-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301161480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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